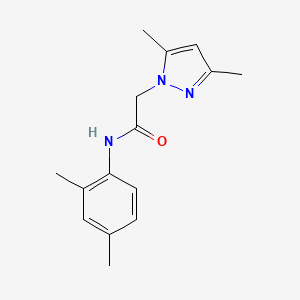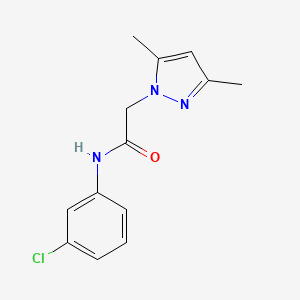![molecular formula C14H12F3NO3 B7480706 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a targeted therapy for various types of cancer. In
Mechanism of Action
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide targets the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide has been shown to have a potent inhibitory effect on BTK, leading to reduced cell proliferation and increased apoptosis in cancer cells. It has also been shown to have minimal off-target effects on other kinases, making it a highly selective inhibitor.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited in certain types of cancer, and further research is needed to determine its optimal dose and treatment regimen.
Future Directions
There are several potential future directions for the research and development of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide. One area of focus is the identification of biomarkers that can predict patient response to 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide, which could help to personalize cancer treatment. Another area of interest is the combination of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide with other targeted therapies or immunotherapies to improve treatment outcomes. Additionally, further research is needed to explore the potential of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide involves several steps, including the reaction of 4-(trifluoromethoxy)aniline with 2,5-dimethylfuran-3-carboxylic acid, followed by the coupling of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through acid hydrolysis and purification.
Scientific Research Applications
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide has been extensively studied for its potential as a targeted therapy for various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-8-7-12(9(2)20-8)13(19)18-10-3-5-11(6-4-10)21-14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJOJKWEMUPDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)



![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)


